Didesmethylsibutramine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclobutanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

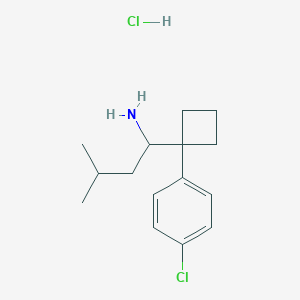

IUPAC Name |

1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN.ClH/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12;/h4-7,11,14H,3,8-10,17H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRVYINTXCWNRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801004760 | |

| Record name | 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801004760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84484-78-6 | |

| Record name | 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84484-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Didesmethylsibutramine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084484786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801004760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanemethanamine, 1-(4-chlorophenyl)-α-(2-methylpropyl)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIDESMETHYLSIBUTRAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJH8PK8XYH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Didesmethylsibutramine Hydrochloride: A Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didesmethylsibutramine, also known as BTS 54-505, is one of the two major active metabolites of the formerly prescribed anti-obesity drug, sibutramine.[1] While sibutramine is a prodrug, its pharmacological effects are largely attributed to its secondary and primary amine metabolites, desmethylsibutramine and didesmethylsibutramine, respectively.[1][2] This technical guide provides an in-depth exploration of the core mechanism of action of didesmethylsibutramine hydrochloride, focusing on its interaction with monoamine transporters and its effects on N-methyl-D-aspartate (NMDA) receptor activity. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular and experimental pathways.

Core Mechanism of Action: Monoamine Reuptake Inhibition

The primary mechanism of action of didesmethylsibutramine is the inhibition of the reuptake of monoamine neurotransmitters, specifically norepinephrine (NE), serotonin (5-HT), and to a lesser extent, dopamine (DA).[3] By blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), didesmethylsibutramine increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling.[4] This action is believed to be the foundation of its effects on appetite suppression and energy expenditure.[4][5]

Quantitative Data: Binding Affinities

The binding affinity of didesmethylsibutramine for the human monoamine transporters is a key indicator of its potency. The inhibition constant (Ki) represents the concentration of the drug required to occupy 50% of the transporters in vitro. A lower Ki value signifies a higher binding affinity.

| Compound | Target Transporter | Ki (nM) |

| Didesmethylsibutramine | SERT | 20 |

| NET | 15 | |

| DAT | 45 | |

| (R)-Didesmethylsibutramine | SERT | 140 |

| NET | 13 | |

| DAT | 8.9 | |

| (S)-Didesmethylsibutramine | SERT | 4,300 |

| NET | 62 | |

| DAT | 12 |

Data sourced from Wikipedia, citing relevant scientific literature.[1]

It is noteworthy that the enantiomers of didesmethylsibutramine exhibit different binding affinities, with the (R)-enantiomer generally showing higher potency, particularly for the norepinephrine and dopamine transporters.[6]

Secondary Mechanism of Action: NMDA Receptor Antagonism

In addition to its effects on monoamine transporters, didesmethylsibutramine has been shown to inhibit N-methyl-D-aspartate (NMDA)-evoked activity.[7] NMDA receptors are ionotropic glutamate receptors that play a crucial role in excitatory synaptic transmission and plasticity. Antagonism of these receptors can modulate neuronal excitability. While the precise quantitative data for the interaction of didesmethylsibutramine with NMDA receptors is not as extensively documented as its monoamine transporter affinities, this secondary mechanism may contribute to its overall pharmacological profile.

Experimental Protocols

The following sections detail the generalized experimental methodologies used to determine the quantitative data presented above.

Radioligand Binding Assay for Monoamine Transporter Affinity (Ki Determination)

This in vitro assay quantifies the affinity of a test compound for a specific transporter by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for that transporter.

1. Membrane Preparation:

-

Source: Human Embryonic Kidney (HEK293) cells or other suitable cell lines are genetically engineered to stably express a high concentration of the recombinant human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).

-

Procedure: The cells are cultured and harvested. The cell pellet is then homogenized in a cold lysis buffer and subjected to centrifugation to isolate the cell membranes, which contain the transporters. The resulting membrane pellet is resuspended in an appropriate assay buffer.

2. Assay Procedure:

-

The assay is typically conducted in a 96-well plate format.

-

A constant concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, or [³H]WIN 35,428 for DAT) is added to each well.

-

Varying concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the transporters.

-

Control wells are included for determining total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a known potent inhibitor to saturate all specific binding sites).

-

The plate is incubated to allow the binding to reach equilibrium.

3. Filtration and Detection:

-

The contents of the wells are rapidly filtered through a glass fiber filter mat. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed with an ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters, which is proportional to the amount of radioligand bound to the transporters, is quantified using a scintillation counter.

4. Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. This is determined through non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

In Vitro Neurotransmitter Uptake Assay (IC₅₀ Determination)

This functional assay measures the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

1. Cell Culture:

-

Similar to the binding assay, cell lines (e.g., HEK293) stably expressing hSERT, hNET, or hDAT are cultured in multi-well plates.

2. Uptake Inhibition Assay:

-

The cells are pre-incubated with varying concentrations of this compound or a vehicle control.

-

A radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]NE, or [³H]DA) is then added to the wells.

-

The cells are incubated for a short period to allow for the uptake of the radiolabeled neurotransmitter.

-

The uptake process is terminated by rapidly washing the cells with ice-cold buffer.

3. Detection and Analysis:

-

The cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.

-

The concentration of this compound that causes a 50% reduction in the uptake of the radiolabeled neurotransmitter (IC₅₀) is determined by analyzing the dose-response curve.

Electrophysiological Assay for NMDA Receptor Antagonism

This assay directly measures the effect of a compound on the ion currents mediated by NMDA receptors.

1. Cell Preparation:

-

Neurons in primary culture or cell lines expressing NMDA receptors are used.

-

Whole-cell patch-clamp recordings are established to measure the ion flow across the cell membrane.

2. Measurement of NMDA-Evoked Currents:

-

The NMDA receptor is activated by applying its agonists, glutamate and glycine, to the cell. This results in an inward electrical current.

-

A baseline NMDA-evoked current is recorded.

-

The cells are then exposed to varying concentrations of this compound.

-

The NMDA-evoked current is measured again in the presence of the compound.

3. Data Analysis:

-

The degree of inhibition of the NMDA-evoked current is quantified for each concentration of this compound.

-

The IC₅₀ value, representing the concentration that produces 50% inhibition of the maximal NMDA-evoked current, is calculated from the dose-response curve.

Visualizations

Metabolic Pathway of Sibutramine

Caption: Metabolic conversion of sibutramine to its active metabolites.

Mechanism of Monoamine Reuptake Inhibition

Caption: Inhibition of neurotransmitter reuptake by didesmethylsibutramine.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining monoamine transporter binding affinity.

Experimental Workflow: NMDA Receptor Electrophysiology

Caption: Workflow for assessing NMDA receptor antagonism.

References

- 1. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Interactions of dextromethorphan with the N-methyl-D-aspartate receptor-channel complex: single channel recordings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Pro-death NMDA receptor signaling is promoted by the GluN2B C-terminus independently of Dapk1 | eLife [elifesciences.org]

- 6. moleculardevices.com [moleculardevices.com]

- 7. giffordbioscience.com [giffordbioscience.com]

The Role of Didesmethylsibutramine Hydrochloride in Obesity: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didesmethylsibutramine hydrochloride, the primary active metabolite of the withdrawn anti-obesity drug sibutramine, plays a crucial role in appetite suppression and thermogenesis. As a potent serotonin-norepinephrine reuptake inhibitor (SNRI), it modulates key hypothalamic pathways that regulate energy balance. This technical guide provides an in-depth analysis of the mechanism of action, pharmacokinetics, and clinical effects of didesmethylsibutramine, with a focus on quantitative data and experimental methodologies.

Introduction

Obesity is a complex metabolic disorder characterized by excessive adiposity, posing a significant risk for a range of comorbidities, including cardiovascular disease and type 2 diabetes. Pharmacological interventions have been explored as adjuncts to lifestyle modifications. Sibutramine, a previously marketed anti-obesity agent, exerted its effects primarily through its active metabolites, monodesmethylsibutramine (M1) and didesmethylsibutramine (M2). Didesmethylsibutramine, a primary amine metabolite, has been identified as a key contributor to the pharmacological effects of the parent drug. This whitepaper will delve into the technical aspects of this compound's role in obesity management.

Mechanism of Action: Monoamine Reuptake Inhibition

This compound functions as a potent inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET), and to a lesser extent, the dopamine transporter (DAT).[1] By blocking the reuptake of these monoamines from the synaptic cleft, it increases their concentration and enhances their signaling.

Quantitative Inhibition Data

The inhibitory activity of didesmethylsibutramine and its enantiomers on monoamine transporters is quantified by their inhibition constants (Ki). Lower Ki values indicate greater binding affinity and inhibitory potency.

| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |

| Didesmethylsibutramine | 20 | 15 | 45 |

| (R)-Didesmethylsibutramine | 140 | 13 | 8.9 |

| (S)-Didesmethylsibutramine | 4,300 | 62 | 12 |

Data sourced from Wikipedia's compilation of pharmacological data.[1]

Experimental Protocol: Monoamine Reuptake Inhibition Assay

The determination of Ki values for monoamine transporters typically involves in vitro assays using cell lines expressing the specific transporters or synaptosomal preparations. A common method is the radioligand binding assay.

Objective: To determine the binding affinity (Ki) of didesmethylsibutramine for SERT, NET, and DAT.

Materials:

-

HEK293 cells stably expressing human SERT, NET, or DAT.

-

Radiolabeled ligands (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT).

-

This compound.

-

Assay buffer, scintillation fluid, and a scintillation counter.

Procedure:

-

Cell Culture and Membrane Preparation: HEK293 cells expressing the target transporter are cultured and harvested. The cell membranes are then isolated through centrifugation.

-

Binding Assay: A fixed concentration of the radiolabeled ligand is incubated with the cell membranes in the presence of varying concentrations of didesmethylsibutramine.

-

Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The IC50 value (the concentration of didesmethylsibutramine that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Hypothalamic Signaling Pathway in Appetite Regulation

The appetite-suppressing effects of didesmethylsibutramine are primarily mediated through its action on the hypothalamus, a key brain region for regulating energy homeostasis. Increased levels of serotonin and norepinephrine in the arcuate nucleus of the hypothalamus modulate the activity of two key neuronal populations with opposing effects on appetite.[2][3]

-

Anorexigenic (Appetite-Suppressing) Neurons: Pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART) neurons are stimulated by serotonin (via 5-HT2C receptors) and norepinephrine. Activation of these neurons leads to the release of α-melanocyte-stimulating hormone (α-MSH), which acts on melanocortin 4 receptors (MC4R) to decrease food intake and increase energy expenditure.[2][3]

-

Orexigenic (Appetite-Stimulating) Neurons: Neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons are inhibited by serotonin (via 5-HT1B receptors). Inhibition of these neurons reduces the release of NPY and AgRP, which normally promote food intake.[2]

Caption: Hypothalamic signaling pathway modulated by didesmethylsibutramine.

Role in Appetite Suppression

The primary mechanism by which didesmethylsibutramine contributes to weight loss is through the reduction of food intake. This is a direct consequence of its modulation of hypothalamic appetite-regulating pathways.

Experimental Protocol: Rodent Food Intake Study

Objective: To quantify the effect of didesmethylsibutramine on food intake in a rodent model of obesity.

Materials:

-

Diet-induced obese rats.

-

This compound.

-

Vehicle control (e.g., saline).

-

Standard rodent chow and a palatable, high-fat diet.

-

Metabolic cages for individual housing and food intake measurement.

Procedure:

-

Acclimation: Rats are acclimated to individual housing in metabolic cages and the specific diet(s).

-

Baseline Measurement: Food intake is measured for a baseline period (e.g., 48 hours) prior to drug administration.

-

Drug Administration: Rats are administered either didesmethylsibutramine or vehicle control, typically via oral gavage.

-

Food Intake Monitoring: Food intake is measured at regular intervals (e.g., 2, 4, 6, 12, and 24 hours) post-administration.

-

Data Analysis: The food intake in the drug-treated group is compared to the vehicle-treated group to determine the anorectic effect.

Role in Thermogenesis

In addition to appetite suppression, didesmethylsibutramine can contribute to weight loss by increasing thermogenesis, the process of heat production in the body. This effect is primarily mediated by the activation of the sympathetic nervous system and the subsequent stimulation of β3-adrenergic receptors in brown adipose tissue (BAT).[4]

Experimental Protocol: Measurement of Oxygen Consumption in Rodents

Objective: To assess the thermogenic effect of didesmethylsibutramine by measuring oxygen consumption (VO2).

Materials:

-

Lean or diet-induced obese rats.

-

This compound.

-

Vehicle control.

-

Indirect calorimetry system (metabolic cages equipped with O2 and CO2 analyzers).

Procedure:

-

Acclimation: Animals are acclimated to the metabolic cages.

-

Baseline VO2 Measurement: Baseline oxygen consumption is measured for a set period before drug administration.

-

Drug Administration: Didesmethylsibutramine or vehicle is administered to the animals.

-

Post-Dose VO2 Measurement: Oxygen consumption is continuously monitored for several hours post-administration.

-

Data Analysis: The change in VO2 from baseline in the drug-treated group is compared to the vehicle-treated group to determine the thermogenic effect.

Pharmacokinetics

Sibutramine is a prodrug that is rapidly absorbed and undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form its active metabolites, M1 and M2 (didesmethylsibutramine).[1]

Human Pharmacokinetic Parameters of Sibutramine Metabolites

The following table summarizes the key pharmacokinetic parameters of didesmethylsibutramine (M2) in obese adolescents following a single 15 mg oral dose of sibutramine.

| Parameter | Value | Unit |

| Tmax (Time to Peak Concentration) | ~3 | hours |

| Cmax (Peak Plasma Concentration) | 6.19 | ng/mL |

| AUC0-inf (Area Under the Curve) | 90.5 | ng·h/mL |

| t1/2 (Elimination Half-life) | 13.4 | hours |

Data from a study in obese adolescents.[5]

Experimental Protocol: Human Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of didesmethylsibutramine in humans.

Design: A single-dose, open-label study in healthy volunteers.

Procedure:

-

Subject Recruitment: A cohort of healthy adult volunteers is recruited.

-

Drug Administration: A single oral dose of sibutramine hydrochloride is administered to the subjects.

-

Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).

-

Plasma Analysis: Plasma is separated from the blood samples, and the concentrations of didesmethylsibutramine are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, using non-compartmental analysis.

Caption: Experimental workflow for a human pharmacokinetic study.

Conclusion

This compound, as the primary active metabolite of sibutramine, is a potent inhibitor of serotonin and norepinephrine reuptake. Its pharmacological action in the hypothalamus leads to a reduction in appetite and an increase in thermogenesis, both of which contribute to weight loss. Understanding the specific mechanisms and quantitative effects of this compound is essential for the development of future anti-obesity therapeutics with improved efficacy and safety profiles. The experimental protocols outlined in this whitepaper provide a framework for the continued investigation of compounds targeting the monoaminergic systems for the management of obesity.

References

An In-depth Technical Guide to the Synthesis and Characterization of Didesmethylsibutramine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of didesmethylsibutramine hydrochloride, a primary active metabolite of sibutramine. This document details the synthetic pathways, experimental protocols, and analytical characterization of the compound, intended for use by researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Didesmethylsibutramine, also known as (1RS)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine, is a potent monoamine reuptake inhibitor.[1] As the primary active metabolite of the anorectic drug sibutramine, it plays a significant role in the pharmacological effects observed after sibutramine administration.[1] Understanding the synthesis and characterization of this compound is crucial for metabolism studies, reference standard preparation, and the development of related therapeutic agents. This guide outlines a common synthetic route and provides detailed analytical data for the hydrochloride salt of didesmethylsibutramine.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process that can be broadly divided into the synthesis of a key intermediate, sibutramine, followed by its N-demethylation and subsequent conversion to the hydrochloride salt.

Synthesis of Sibutramine

A common route for the synthesis of sibutramine begins with 1-(4-chlorophenyl)cyclobutanecarbonitrile. The overall synthetic workflow is depicted below.

N-Demethylation of Sibutramine to Didesmethylsibutramine

The conversion of sibutramine to didesmethylsibutramine involves the removal of both N-methyl groups. This can be accomplished through various N-demethylation procedures known in organic chemistry. A common method is the von Braun reaction, which utilizes cyanogen bromide followed by hydrolysis of the resulting cyanamide.

Experimental Protocol: N-Demethylation of Sibutramine

-

Reaction Setup: In a well-ventilated fume hood, a solution of sibutramine (1 equivalent) in a dry, inert solvent such as chloroform or benzene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Cyanogen Bromide: Cyanogen bromide (a slight excess, typically 2.2 equivalents) is carefully added to the solution.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-8 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue, containing the N-cyanamide intermediate, is then subjected to hydrolysis.

-

Hydrolysis: The crude cyanamide is treated with an acidic solution (e.g., aqueous sulfuric acid) and heated to reflux for an extended period (12-24 hours) to cleave the cyanamide group and yield the primary amine, didesmethylsibutramine.

-

Purification: After cooling, the reaction mixture is made alkaline with a base (e.g., sodium hydroxide solution) and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield crude didesmethylsibutramine free base. Further purification can be achieved by column chromatography.

Formation of this compound

The purified didesmethylsibutramine free base is converted to its hydrochloride salt to improve its stability and handling properties.

Experimental Protocol: Hydrochloride Salt Formation

-

Dissolution: The purified didesmethylsibutramine free base is dissolved in a suitable dry organic solvent, such as diethyl ether or isopropanol.

-

Acidification: A solution of hydrogen chloride in the same solvent (or gaseous hydrogen chloride) is added dropwise to the stirred solution of the amine until the solution becomes acidic.

-

Precipitation and Isolation: The hydrochloride salt typically precipitates out of the solution. The solid is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield this compound as a white to off-white solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key analytical data.

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₁₅H₂₃Cl₂N |

| Molecular Weight | 288.26 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not consistently reported, varies with purity |

| Boiling Point (Free Base) | 337.9 °C (predicted) |

Spectroscopic Data

Table 1: Mass Spectrometry Data

| Technique | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI-MS/MS | Positive | 252.2 | 125.1, 91.1 |

Table 2: Nuclear Magnetic Resonance (NMR) Data (Predicted)

Note: The following are predicted chemical shifts (in ppm) relative to TMS in CDCl₃. Actual values may vary based on experimental conditions.

| ¹H NMR | ¹³C NMR |

| δ (ppm) | Assignment |

| ~7.2-7.4 | Ar-H (4H, m) |

| ~3.0-3.2 | CH-N (1H, m) |

| ~2.2-2.5 | Cyclobutyl-CH₂ (4H, m) |

| ~1.8-2.0 | CH₂-CH(CH₃)₂ (2H, m) |

| ~1.5-1.7 | CH(CH₃)₂ (1H, m) |

| ~0.8-1.0 | CH(CH₃)₂ (6H, d) |

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-3100 | Ar-H stretch |

| ~2800-3000 | C-H stretch (aliphatic) |

| ~2500-2700 | N-H stretch (primary amine salt) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1090 | C-Cl stretch |

| ~820 | p-disubstituted benzene C-H out-of-plane bend |

Mechanism of Action: Monoamine Reuptake Inhibition

This compound exerts its pharmacological effects by acting as a monoamine reuptake inhibitor, primarily targeting the norepinephrine transporter (NET) and the serotonin transporter (SERT).[1] By blocking these transporters, it increases the concentration of norepinephrine and serotonin in the synaptic cleft, thereby enhancing neurotransmission.

References

Pharmacological Profile of Didesmethylsibutramine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didesmethylsibutramine hydrochloride, the primary active metabolite of the anorectic drug sibutramine, is a potent monoamine reuptake inhibitor. This document provides a comprehensive overview of its pharmacological profile, including its mechanism of action, pharmacodynamic properties with a focus on its interaction with monoamine transporters, and its pharmacokinetic characteristics. Detailed experimental protocols for key assays are provided to facilitate further research and development. Visual representations of its metabolic pathway, mechanism of action, and experimental workflows are included to enhance understanding.

Introduction

Didesmethylsibutramine, also known as BTS 54505, is one of the two major active metabolites of sibutramine, a previously marketed anti-obesity medication.[1] Sibutramine itself is a prodrug that undergoes extensive first-pass metabolism to its more potent desmethylated metabolites, including didesmethylsibutramine.[1] The pharmacological activity of didesmethylsibutramine is central to the therapeutic effects of sibutramine, which include appetite suppression and induction of thermogenesis.[2][3] This guide will delve into the specific pharmacological characteristics of this compound.

Mechanism of Action

This compound exerts its pharmacological effects primarily by acting as a serotonin-norepinephrine reuptake inhibitor (SNRI).[2] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), it increases the synaptic concentrations of these neurotransmitters, leading to enhanced satiety and an increase in energy expenditure.[2][4] It also demonstrates inhibitory activity at the dopamine transporter (DAT), albeit to a lesser extent.[5]

Signaling Pathways

The inhibition of monoamine transporters by didesmethylsibutramine initiates a cascade of downstream signaling events. The increased availability of serotonin and norepinephrine in the synapse leads to prolonged activation of their respective postsynaptic receptors. This can modulate the activity of various intracellular signaling pathways, including those involving protein kinase A (PKA), protein kinase C (PKC), and mitogen-activated protein kinases (MAPK), ultimately influencing gene expression and neuronal function.

Pharmacodynamics

The primary pharmacodynamic effect of didesmethylsibutramine is the inhibition of monoamine reuptake. The binding affinity for the respective transporters has been quantified, demonstrating its potency.

Monoamine Transporter Binding Affinity

The inhibitory activity of didesmethylsibutramine and its enantiomers at the serotonin, norepinephrine, and dopamine transporters is summarized in the table below. The (R)-enantiomer generally exhibits a different binding profile compared to the (S)-enantiomer.

| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |

| Didesmethylsibutramine | 20 | 15 | 45 |

| (R)-Didesmethylsibutramine | 140 | 13 | 8.9 |

| (S)-Didesmethylsibutramine | 4300 | 62 | 12 |

Data sourced from Wikipedia, compilation of various sources.

Pharmacokinetics

Didesmethylsibutramine is formed from sibutramine through hepatic metabolism, primarily by the cytochrome P450 enzyme CYP3A4.[1] It has a longer half-life than its parent compound. The pharmacokinetic parameters presented below were determined following a single oral dose of sibutramine.

| Parameter | Obese Adolescents (15 mg Sibutramine) | Obese Adults (15 mg Sibutramine) |

| Cmax (ng/mL) | 6.19 | 6.12 |

| Tmax (hours) | ~3 | ~3-4 |

| AUC0-inf (ng·h/mL) | 90.5 | 89.4 |

| Half-life (hours) | 13.4 | 16 |

Data compiled from FDA clinical pharmacology reviews.[6]

Metabolic Pathway

Thermogenesis

Didesmethylsibutramine contributes to increased energy expenditure through the induction of thermogenesis.[7] This process is believed to be mediated by the activation of the sympathetic nervous system, leading to the stimulation of β3-adrenergic receptors in brown adipose tissue (BAT).[3] This activation results in the upregulation of uncoupling protein 1 (UCP1), which dissipates the proton gradient in mitochondria, generating heat instead of ATP.[8]

Experimental Protocols

Monoamine Reuptake Inhibition Assay

This protocol outlines a method to determine the in vitro potency of this compound in inhibiting the reuptake of serotonin, norepinephrine, and dopamine into synaptosomes.

Objective: To determine the IC50 values of this compound for SERT, NET, and DAT.

Materials:

-

Rat brain tissue (striatum for DAT, cortex for SERT and NET)

-

[³H]-Serotonin, [³H]-Norepinephrine, [³H]-Dopamine

-

This compound

-

Selective inhibitors for non-specific binding (e.g., fluoxetine for SERT, desipramine for NET, GBR 12909 for DAT)

-

Krebs-Ringer bicarbonate buffer

-

Scintillation fluid and counter

Procedure:

-

Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the synaptosomes from the supernatant by high-speed centrifugation. Resuspend the synaptosomal pellet in Krebs-Ringer bicarbonate buffer.

-

Assay: In a 96-well plate, combine the synaptosomal preparation with various concentrations of this compound or a reference inhibitor.

-

Initiate Reuptake: Add the respective radiolabeled neurotransmitter ([³H]-Serotonin, [³H]-Norepinephrine, or [³H]-Dopamine) to each well to initiate the reuptake process.

-

Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

-

Termination: Terminate the reuptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of this compound for monoamine transporters using a competitive radioligand binding assay.

Objective: To determine the Ki values of this compound for SERT, NET, and DAT.

Materials:

-

Cell membranes expressing human SERT, NET, or DAT

-

Radioligands: [³H]-Citalopram (for SERT), [³H]-Nisoxetine (for NET), [³H]-WIN 35,428 (for DAT)

-

This compound

-

Unlabeled ligands for non-specific binding determination (e.g., citalopram, nisoxetine, cocaine)

-

Assay buffer

-

Glass fiber filters pre-treated with polyethyleneimine (PEI)

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Thaw cell membranes and dilute to the desired protein concentration in ice-cold assay buffer.

-

Assay Plate Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled ligand), and competitive binding (membranes + radioligand + varying concentrations of this compound).

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the PEI-treated glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the concentration of this compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Thermogenesis Assay (In Vivo)

This protocol outlines a method for assessing the thermogenic effect of this compound in rats by measuring oxygen consumption.

Objective: To evaluate the effect of this compound on metabolic rate.

Materials:

-

Male Wistar rats

-

This compound

-

Vehicle control (e.g., saline)

-

Metabolic cages equipped for indirect calorimetry (oxygen consumption measurement)

Procedure:

-

Acclimatization: Acclimate rats to the metabolic cages for a sufficient period before the experiment.

-

Baseline Measurement: Measure the basal oxygen consumption (VO2) of each rat for a defined period (e.g., 1-2 hours).

-

Administration: Administer this compound or vehicle control to the rats (e.g., via intraperitoneal injection).

-

Post-Dose Measurement: Immediately return the rats to the metabolic cages and continuously measure their VO2 for several hours.

-

Data Analysis: Calculate the change in VO2 from baseline for both the treatment and control groups. Compare the thermogenic response between the groups to determine the effect of this compound.

Conclusion

This compound is a pharmacologically active molecule that potently inhibits the reuptake of serotonin and norepinephrine, with a lesser effect on dopamine reuptake. Its activity at these monoamine transporters underlies the appetite-suppressant and thermogenic effects observed with its parent compound, sibutramine. The provided data and experimental protocols offer a foundation for further investigation into the therapeutic potential and pharmacological nuances of this compound. A deeper understanding of its enantiomer-specific activities and downstream signaling effects will be crucial for any future drug development efforts.

References

- 1. Sibutramine - Wikipedia [en.wikipedia.org]

- 2. Sibutramine: a novel anti-obesity drug. A review of the pharmacological evidence to differentiate it from d-amphetamine and d-fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sibutramine: a review of the pharmacology of a novel anti-obesity agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The discovery and status of sibutramine as an anti-obesity drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantioselective behavioral effects of sibutramine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fda.gov [fda.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Keys to the switch of fat burning: stimuli that trigger the uncoupling protein 1 (UCP1) activation in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Activity of Didesmethylsibutramine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didesmethylsibutramine hydrochloride, also known as BTS 54-505, is one of the two major active metabolites of sibutramine, a previously marketed anti-obesity drug.[1] Sibutramine itself is a prodrug, and its pharmacological effects are primarily mediated by its secondary amine (desmethylsibutramine, M1) and primary amine (didesmethylsibutramine, M2) metabolites.[1][2] This technical guide provides an in-depth overview of the in-vitro activity of this compound, focusing on its interaction with monoamine transporters. The information presented is intended to support research and drug development efforts in the fields of neuroscience, pharmacology, and obesity.

Mechanism of Action: Monoamine Reuptake Inhibition

The primary mechanism of action of didesmethylsibutramine is the inhibition of the reuptake of monoamine neurotransmitters, specifically norepinephrine (NE), serotonin (5-HT), and to a lesser extent, dopamine (DA), from the synaptic cleft.[3] By blocking the respective transporters—the norepinephrine transporter (NET), the serotonin transporter (SERT), and the dopamine transporter (DAT)—didesmethylsibutramine increases the concentration and prolongs the action of these neurotransmitters in the synapse.[3] This enhanced monoaminergic signaling is believed to mediate the therapeutic effects of sibutramine, including appetite suppression and increased satiety.[1]

Quantitative Data: Transporter Binding Affinity

The binding affinity of didesmethylsibutramine for the monoamine transporters has been quantified in various in-vitro studies. The inhibition constant (Ki) is a measure of the affinity of a compound for a receptor or transporter, with lower Ki values indicating higher affinity. The following table summarizes the reported Ki values for didesmethylsibutramine at the human serotonin, norepinephrine, and dopamine transporters. For comparative purposes, data for sibutramine and its other active metabolite, desmethylsibutramine, are also included.

| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |

| Sibutramine | 298–2,800 | 350–5,451 | 943–1,200 |

| Desmethylsibutramine | 15 | 20 | 49 |

| Didesmethylsibutramine | 20 | 15 | 45 |

| (R)-Didesmethylsibutramine | 140 | 13 | 8.9 |

| (S)-Didesmethylsibutramine | 4,300 | 62 | 12 |

Data compiled from various sources.[3] Note that Ki values can vary between studies depending on the experimental conditions.

Experimental Protocols

The following are detailed methodologies for key in-vitro experiments used to characterize the activity of this compound at monoamine transporters.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from the transporter.

Materials:

-

Cell Membranes: Membranes prepared from cell lines stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) (e.g., HEK293 or CHO cells).

-

Radioligands:

-

For hSERT: [³H]Paroxetine or [³H]Citalopram

-

For hNET: [³H]Nisoxetine

-

For hDAT: [³H]WIN 35,428

-

-

Test Compound: this compound

-

Non-specific Binding Control: A high concentration of a known inhibitor for the respective transporter (e.g., imipramine for SERT, desipramine for NET, cocaine for DAT).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail

-

96-well microplates, glass fiber filter mats, cell harvester, and liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the transporter of interest to confluency.

-

Harvest cells, wash with ice-cold buffer, and homogenize.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add cell membranes, radioligand (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding Wells: Add cell membranes, radioligand, and a high concentration of the non-specific binding control.

-

Competition Wells: Add cell membranes, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

Materials:

-

Cells: HEK293 or other suitable cells stably expressing hSERT, hNET, or hDAT.

-

Radiolabeled Neurotransmitters: [³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine.

-

Test Compound: this compound.

-

Uptake Buffer: e.g., Krebs-Ringer-HEPES buffer.

-

Wash Buffer: Ice-cold uptake buffer.

-

Lysis Buffer: e.g., 1% SDS or 0.1 M NaOH.

-

Scintillation Cocktail

-

96-well microplates and liquid scintillation counter.

Procedure:

-

Cell Plating: Seed the cells in 96-well plates and allow them to form a confluent monolayer.

-

Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of this compound or vehicle for a short period (e.g., 10-20 minutes) at 37°C.

-

Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake process.

-

Incubation: Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C, ensuring the uptake is in the linear range.

-

Termination of Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold wash buffer.

-

Cell Lysis: Lyse the cells with lysis buffer to release the intracellular radioactivity.

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis:

-

Determine the amount of neurotransmitter uptake at each concentration of the test compound.

-

Plot the percentage of uptake inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Mandatory Visualizations

Caption: Mechanism of monoamine reuptake inhibition by didesmethylsibutramine.

Caption: In-vitro characterization workflow for a monoamine reuptake inhibitor.

Conclusion

This compound is a potent inhibitor of norepinephrine and serotonin reuptake, with a lower affinity for the dopamine transporter. Its in-vitro activity is central to the pharmacological effects observed with its parent compound, sibutramine. The experimental protocols and data presented in this guide provide a framework for the continued investigation of didesmethylsibutramine and other monoamine reuptake inhibitors. A thorough understanding of the in-vitro pharmacology of such compounds is essential for the development of novel therapeutics targeting monoaminergic systems.

References

The Genesis of a Key Sibutramine Metabolite: A Technical Guide to Didesmethylsibutramine Hydrochloride

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of didesmethylsibutramine hydrochloride, a primary active metabolite of the anorectic drug sibutramine. Tailored for researchers, scientists, and drug development professionals, this document details the scientific journey from the development of the parent compound to the identification and study of its key metabolic effector, including detailed experimental methodologies and quantitative data.

Introduction: The Emergence of Sibutramine and its Metabolites

Sibutramine was originally developed in 1988 by Boots in Nottingham, UK, as an antidepressant. During clinical investigations, its potential as an anti-obesity agent became evident, leading to its approval for this indication by the US Food and Drug Administration (FDA) in 1997.[1] Sibutramine is a prodrug, meaning it is metabolized in the body to its active forms. Extensive first-pass metabolism in the liver, primarily by the cytochrome P450 isoenzyme CYP3A4, results in the formation of two major active metabolites: a secondary amine, desmethylsibutramine (M1; BTS-54354), and a primary amine, didesmethylsibutramine (M2; BTS-54505).[1] These metabolites are significantly more potent as monoamine reuptake inhibitors than sibutramine itself and are largely responsible for its pharmacological effects.[1][2]

This compound, the hydrochloride salt of the M2 metabolite, quickly became a focal point of research due to its potent activity and significant contribution to the overall therapeutic effect of sibutramine.

Discovery and Historical Context

The identification of didesmethylsibutramine as a key active metabolite was a crucial step in understanding the mechanism of action of sibutramine. Early in vivo and in vitro studies on the metabolism of sibutramine revealed its rapid and extensive conversion to demethylated metabolites. The primary amine metabolite, didesmethylsibutramine (BTS-54505), was identified as a major pharmacologically active metabolite.[3] Subsequent research focused on characterizing the pharmacological profile of this metabolite to elucidate its contribution to the anorectic and thermogenic effects of the parent drug.

Chemical Synthesis

While didesmethylsibutramine is primarily formed through the metabolism of sibutramine, its chemical synthesis is essential for research and the production of analytical standards. A common synthetic route involves the demethylation of sibutramine.

Synthesis of N-Formyl N,N-Didesmethyl Sibutramine:

A potential intermediate in the synthesis of didesmethylsibutramine is N-formyl N,N-didesmethyl sibutramine. This can be synthesized from sibutramine and methyl formate.

Pharmacological Profile

Didesmethylsibutramine is a potent serotonin-norepinephrine reuptake inhibitor (SNRI), with some activity on dopamine reuptake as well. Its primary mechanism of action involves binding to the serotonin (SERT) and norepinephrine (NET) transporters, blocking the reuptake of these neurotransmitters from the synaptic cleft and thereby increasing their concentration and signaling. This enhanced monoaminergic neurotransmission in the brain is believed to mediate the effects on satiety and energy expenditure.

In Vitro Monoamine Reuptake Inhibition

The inhibitory activity of didesmethylsibutramine on monoamine transporters has been quantified in various in vitro studies. The data consistently demonstrates its high affinity for both SERT and NET.

| Compound | SERT K_i_ (nM) | NET K_i_ (nM) | DAT K_i_ (nM) |

| Didesmethylsibutramine | 20 | 15 | 45 |

| (R)-Didesmethylsibutramine | 140 | 13 | 8.9 |

| (S)-Didesmethylsibutramine | 4,300 | 62 | 12 |

Note: K_i_ values represent the inhibition constant, with lower values indicating higher binding affinity.[1]

Thermogenic Effects

Didesmethylsibutramine has been shown to induce thermogenesis, contributing to the energy expenditure component of sibutramine's weight-loss effect. Studies in rats have demonstrated that administration of didesmethylsibutramine leads to a significant increase in oxygen consumption and body temperature. This effect is thought to be mediated by the enhanced sympathetic nervous system activity resulting from increased norepinephrine levels.

Experimental Protocols

In Vitro Monoamine Reuptake Inhibition Assay using HEK293 Cells

This protocol describes a common method for determining the inhibitory potency of a compound on monoamine transporters.

Objective: To determine the IC50 value of this compound for the inhibition of serotonin and norepinephrine reuptake in HEK293 cells stably expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET).

Materials:

-

HEK293 cells stably expressing hSERT or hNET

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic)

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Radiolabeled substrate: [³H]serotonin or [³H]norepinephrine

-

This compound

-

Reference inhibitor (e.g., fluoxetine for SERT, desipramine for NET)

-

96-well cell culture plates

-

Scintillation fluid and a liquid scintillation counter

Procedure:

-

Cell Culture: Culture the HEK293-hSERT and HEK293-hNET cells in appropriate cell culture medium until they reach approximately 80-90% confluency.

-

Cell Plating: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and the reference inhibitor in assay buffer.

-

Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the various concentrations of the test compound or vehicle for a specified time (e.g., 15-30 minutes) at 37°C.

-

Uptake Initiation: Initiate the reuptake reaction by adding the radiolabeled substrate ([³H]serotonin for hSERT cells, [³H]norepinephrine for hNET cells) to each well.

-

Incubation: Incubate the plates at 37°C for a short period (e.g., 10-20 minutes) to allow for substrate uptake.

-

Uptake Termination: Terminate the reaction by rapidly washing the cells with ice-cold assay buffer to remove unincorporated radiolabel.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50 value) by non-linear regression analysis of the concentration-response curve.

Measurement of Drug-Induced Thermogenesis in Rats using Indirect Calorimetry

This protocol outlines a method to assess the effect of a compound on energy expenditure.

Objective: To measure the effect of this compound on the metabolic rate of rats.

Materials:

-

Adult male Wistar rats

-

Indirect calorimetry system (e.g., TSE LabMaster)

-

Metabolic cages

-

This compound

-

Vehicle (e.g., saline)

-

Animal scale

Procedure:

-

Acclimation: Acclimate the rats to the metabolic cages for a period of at least 24-48 hours before the experiment to minimize stress-induced metabolic changes.

-

Baseline Measurement: Measure the baseline oxygen consumption (VO2), carbon dioxide production (VCO2), and respiratory exchange ratio (RER) for each rat over a defined period (e.g., 1-2 hours).

-

Compound Administration: Administer a single dose of this compound or vehicle to the rats (e.g., via oral gavage or intraperitoneal injection).

-

Post-Dose Measurement: Immediately return the rats to their metabolic cages and continue to monitor VO2, VCO2, and RER for several hours.

-

Data Analysis: Calculate the energy expenditure from the VO2 and VCO2 data using the Weir equation. Compare the energy expenditure in the drug-treated group to the vehicle-treated group to determine the thermogenic effect of the compound.

Visualizations

Signaling Pathway of Monoamine Reuptake Inhibition

Caption: Monoamine reuptake inhibition by didesmethylsibutramine.

Experimental Workflow for In Vitro Reuptake Assay

Caption: In vitro monoamine reuptake assay workflow.

Conclusion

This compound is a pivotal molecule in the pharmacology of sibutramine. Its discovery as a potent, active metabolite was essential in understanding the therapeutic effects of the parent drug. As a powerful serotonin-norepinephrine reuptake inhibitor, it significantly contributes to the anorectic and thermogenic properties of sibutramine. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and obesity research, enabling further investigation into the intricate mechanisms of monoamine reuptake inhibitors.

References

A Technical Guide to the Enantiomers of Didesmethylsibutramine Hydrochloride: Synthesis, Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didesmethylsibutramine, an active metabolite of the anorectic agent sibutramine, is a chiral molecule that exhibits significant enantioselective pharmacology. This technical guide provides an in-depth overview of the synthesis, chiral resolution, and differential activity of the (+) and (-) enantiomers of didesmethylsibutramine hydrochloride. Detailed experimental protocols for key in vitro and in vivo assays are presented, alongside a comprehensive summary of quantitative data. Visual representations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the core concepts. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of monoamine reuptake inhibitors and the development of novel therapeutics targeting obesity and related disorders.

Introduction

Sibutramine, a previously marketed anti-obesity medication, functions as a prodrug, undergoing hepatic metabolism to its pharmacologically active N-demethylated metabolites, desmethylsibutramine (M1) and didesmethylsibutramine (M2).[1] These metabolites are potent inhibitors of the reuptake of norepinephrine (NE), serotonin (5-HT), and to a lesser extent, dopamine (DA), at their respective transporters (NET, SERT, and DAT).[1] Didesmethylsibutramine possesses a chiral center, and its enantiomers display marked differences in their pharmacological activity. The (R)-enantiomer is primarily responsible for the anorectic effects of the drug.[1] Understanding the stereospecific interactions of these enantiomers with their molecular targets is crucial for the rational design of more selective and efficacious therapeutic agents.

Quantitative Pharmacological Data

The in vitro and in vivo activities of the enantiomers of didesmethylsibutramine have been characterized through various studies. The following tables summarize the key quantitative data, highlighting the superior potency of the (R)-enantiomer.

Table 1: In Vitro Monoamine Reuptake Inhibition

| Compound | Transporter | Kᵢ (nM) | IC₅₀ (nM) |

| (R)-Didesmethylsibutramine | SERT | 140 | ~25 |

| NET | 13 | ~5 | |

| DAT | 8.9 | ~10 | |

| (S)-Didesmethylsibutramine | SERT | 4,300 | >1000 |

| NET | 62 | ~100 | |

| DAT | 12 | ~20 |

Kᵢ values are binding affinities, and IC₅₀ values represent the concentration required to inhibit 50% of transporter activity. Data compiled from multiple sources.[1]

Table 2: In Vivo Anorectic Activity in Rats

| Compound | Dose Range (mg/kg, i.p.) | Effect on Food Intake |

| (R)-Didesmethylsibutramine | 2.5 - 10 | Significant, dose-dependent reduction |

| (S)-Didesmethylsibutramine | 2.5 - 10 | Minimal to no effect |

Data from studies evaluating food intake in rats following intraperitoneal administration.[1]

Experimental Protocols

Synthesis of Racemic Didesmethylsibutramine

The synthesis of racemic didesmethylsibutramine can be achieved through a multi-step process starting from 1-(4-chlorophenyl)cyclobutanecarbonitrile.

Step 1: Grignard Reaction

-

To a solution of isobutylmagnesium bromide in diethyl ether, add a solution of 1-(4-chlorophenyl)cyclobutanecarbonitrile in toluene.

-

Heat the mixture at reflux for several hours.

-

Cool the reaction mixture and quench with a suitable reagent, such as methanol.

Step 2: Reduction

-

To the resulting imine, add a reducing agent, such as sodium borohydride, at a controlled temperature (e.g., 0-25°C).

-

Stir the mixture for a sufficient duration to ensure complete reduction.

-

Work up the reaction by adding water and extracting the product with an organic solvent (e.g., ether).

Step 3: Purification and Salt Formation

-

Purify the crude product by column chromatography.

-

Dissolve the purified free base in a suitable solvent (e.g., a mixture of isopropanol and ether) and add hydrochloric acid to precipitate the hydrochloride salt.

-

Collect the solid by filtration and recrystallize from a suitable solvent (e.g., acetone) to yield racemic this compound.

Preparative Chiral Resolution of Didesmethylsibutramine Enantiomers

The separation of the enantiomers of didesmethylsibutramine can be accomplished using preparative chiral High-Performance Liquid Chromatography (HPLC).

System: Preparative HPLC system equipped with a chiral stationary phase column. Chiral Stationary Phase: A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives) is commonly effective. Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape for the basic analyte. The exact ratio should be optimized for the best resolution. Protocol:

-

Dissolve the racemic this compound in the mobile phase.

-

Inject large, repeated aliquots of the solution onto the preparative chiral column.

-

Collect the eluting fractions corresponding to the two separated enantiomer peaks.

-

Pool the fractions for each enantiomer and evaporate the solvent under reduced pressure.

-

The purity of the separated enantiomers should be confirmed using an analytical chiral HPLC method.

In Vitro Monoamine Reuptake Inhibition Assay

This protocol describes a method to determine the IC₅₀ values of the didesmethylsibutramine enantiomers at the human serotonin, norepinephrine, and dopamine transporters.

Materials:

-

HEK293 cells stably expressing the human SERT, NET, or DAT.

-

Radiolabeled neurotransmitter ([³H]5-HT, [³H]NE, or [³H]DA).

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Test compounds ((R)- and (S)-didesmethylsibutramine) at various concentrations.

-

Scintillation cocktail and a scintillation counter.

Protocol:

-

Plate the transporter-expressing HEK293 cells in a 96-well plate and allow them to adhere.

-

On the day of the assay, wash the cells with assay buffer.

-

Add the test compounds at a range of concentrations to the wells.

-

Initiate the uptake reaction by adding the radiolabeled neurotransmitter. For determining non-specific uptake, use a known potent inhibitor of the respective transporter.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells and add a scintillation cocktail.

-

Quantify the amount of radiolabel taken up by the cells using a scintillation counter.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value using non-linear regression analysis.

In Vivo Anorectic Activity Study in Rats

This protocol outlines a method to assess the anorectic effects of the didesmethylsibutramine enantiomers in rats.

Animals: Male Wistar or Sprague-Dawley rats, individually housed. Diet: Standard laboratory chow and water available ad libitum, except where noted. Protocol:

-

Acclimatize the rats to the housing conditions and handling for at least one week.

-

Establish a baseline food and water intake for each rat over several days by measuring the amount consumed daily.

-

On the test day, administer the test compounds ((R)- and (S)-didesmethylsibutramine) or vehicle via intraperitoneal (i.p.) injection at the desired doses.

-

Measure food and water intake at various time points post-injection (e.g., 1, 2, 4, 8, and 24 hours).

-

Body weight should also be monitored daily.

-

Analyze the data by comparing the food intake in the drug-treated groups to the vehicle-treated control group.

Visualizations

Signaling Pathway

Caption: Mechanism of action of didesmethylsibutramine enantiomers.

Experimental Workflow: Chiral Resolution and In Vivo Testing

Caption: Workflow for enantiomeric separation and in vivo evaluation.

Conclusion

The enantiomers of this compound exhibit a pronounced stereoselectivity in their pharmacological effects. The (R)-enantiomer is a significantly more potent inhibitor of norepinephrine and dopamine reuptake and is the primary contributor to the anorectic effects observed with the racemic mixture. This detailed technical guide provides researchers and drug development professionals with a comprehensive resource, including quantitative data and detailed experimental protocols, to further investigate the therapeutic potential of the individual enantiomers of didesmethylsibutramine and to inform the design of next-generation monoamine reuptake inhibitors.

References

Methodological & Application

Application Note: Quantitative Analysis of Didesmethylsibutramine Hydrochloride using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of didesmethylsibutramine hydrochloride in biological matrices, such as human plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Didesmethylsibutramine (DDSB) is an active metabolite of sibutramine, a compound formerly used for weight management.[1][2] Monitoring its levels is crucial in pharmacokinetic and toxicological studies. The described method is sensitive, specific, and has been validated for linearity, precision, and accuracy.

Introduction

Didesmethylsibutramine is a primary active metabolite of sibutramine, contributing significantly to its pharmacological effects.[2] Accurate quantification of this compound in biological samples is essential for understanding the pharmacokinetics of sibutramine and for clinical and forensic toxicology. LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for bioanalytical studies of drug metabolites.[3] This document outlines a robust and reproducible LC-MS/MS method for the determination of didesmethylsibutramine.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted for the extraction of didesmethylsibutramine from human plasma.

Materials:

-

Human plasma samples

-

This compound reference standard

-

Internal Standard (IS) solution (e.g., didesmethylsibutramine-d7)

-

Methyl tertiary-butyl ether (MTBE)

-

10 mM KH2PO4 solution

-

Reconstitution solution (acetonitrile:5 mM ammonium formate, 90:10, v/v)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Pipette 100 µL of the plasma sample into a polypropylene tube.[4]

-

Add 50 µL of the internal standard solution.

-

Add 100 µL of 10 mM KH2PO4 solution.[4]

-

Add 2.5 mL of methyl tertiary-butyl ether (MTBE).[4]

-

Vortex the mixture for approximately 5 minutes.[4]

-

Centrifuge the samples at 4000 rpm for 10 minutes at 20 °C.[4]

-

Carefully transfer the supernatant (organic layer) to a clean polypropylene tube.[4]

-

Evaporate the supernatant to dryness under a stream of nitrogen gas at 40 °C.[4]

-

Reconstitute the dried residue with 200 µL of the reconstitution solution.[4]

-

Vortex the reconstituted sample for 2 minutes.[4]

-

Transfer the sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

| Parameter | Condition |

| Column | Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm, 80 Å) or equivalent |

| Mobile Phase | 5 mM ammonium formate:acetonitrile (10:90, v/v) |

| Flow Rate | 0.6 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 40 °C |

| Run Time | Approximately 13 minutes |

Note: The retention time for didesmethylsibutramine is approximately 6.2 minutes under these conditions.[4]

Mass Spectrometry (MS/MS) Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 252.2 |

| Product Ion (m/z) | 124.9 |

| Internal Standard (IS) | Didesmethylsibutramine-d7 (m/z 259.2 → 125.3) or other suitable IS |

| Desolvation Gas | Nitrogen at a flow rate of 250 L/h |

| Cone Gas | Nitrogen at a flow rate of 50 L/h |

| Desolvation Temperature | 250 °C |

| Source Temperature | 110 °C |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

Quantitative Data Summary

The following tables summarize the quantitative performance of the described LC-MS/MS method for didesmethylsibutramine.

Table 1: Calibration Curve and Linearity

| Analyte | Matrix | Linearity Range (pg/mL) | Correlation Coefficient (r²) |

| Didesmethylsibutramine | Human Plasma | 10.0–10,000.0 | ≥0.9997 |

| Didesmethylsibutramine | Urine (DUS) | 0.5 - 20.0 ng/mL | 0.9993 |

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) |

| Didesmethylsibutramine | Urine (DUS) | 0.03 | - |

| Didesmethylsibutramine | - | 1.3 | 4.0 |

Data for LOQ in plasma was not explicitly stated in the provided search results, but a linearity range starting from 10.0 pg/mL suggests a low LOQ.[4]

Experimental Workflow Diagram

Caption: Workflow for Didesmethylsibutramine Analysis.

References

- 1. scispace.com [scispace.com]

- 2. A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions. [sites.ualberta.ca]

- 3. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Didesmethylsibutramine in Human Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didesmethylsibutramine (DDSB) is one of the primary active metabolites of sibutramine, a drug formerly used for the treatment of obesity.[1] Due to its pharmacological activity, the quantitative determination of DDSB in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[1][2] This application note provides a detailed protocol for the sensitive and selective quantification of didesmethylsibutramine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique for clinical pharmacokinetics due to its high selectivity, sensitivity, and reproducibility.[2] The method described herein is based on validated bioanalytical procedures and is suitable for high-throughput analysis in a research or clinical setting.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedures for the quantitative analysis of didesmethylsibutramine in human plasma.

Materials and Reagents

-

Didesmethylsibutramine (DDSB) reference standard

-

Internal Standard (IS) (e.g., deuterated DDSB, bisoprolol)[1][3]

-

HPLC-grade methanol

-

Ammonium formate[2]

-

Methyl tertiary butyl ether (MTBE)[2]

-

Potassium dihydrogen phosphate (KH₂PO₄)[2]

-

Ultrapure water

-

Drug-free human plasma (with K₂EDTA as anticoagulant)[2]

Equipment

-

High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1200 series)[1][3]

-

Analytical column (e.g., Zorbax SB-C18, 4.6 mm × 75 mm, 3.5 µm)[2]

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare individual stock solutions of DDSB and the internal standard in methanol at a concentration of 100.0 µg/mL.[2]

-